Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)-
Description
Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- is a synthetic acetamide derivative characterized by a phenylmethyl (benzyl) group attached to the nitrogen atom and a quinolin-8-yloxy moiety at the second position of the acetamide backbone. The quinolinyloxy group is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, while the benzyl substituent may enhance lipophilicity and membrane permeability .
Synthetic routes for similar compounds involve nucleophilic substitution reactions. For example, describes the synthesis of a melatonin-quinoline hybrid via reaction of 2-chloroacetamide intermediates with 8-aminoquinoline in DMF under basic conditions . Such methods could be adapted for synthesizing the target compound by substituting 8-hydroxyquinoline or its derivatives.
Properties
CAS No. |
88350-35-0 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-benzyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C18H16N2O2/c21-17(20-12-14-6-2-1-3-7-14)13-22-16-10-4-8-15-9-5-11-19-18(15)16/h1-11H,12-13H2,(H,20,21) |
InChI Key |
FVFLIUKHMUERML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
8-Hydroxyquinoline reacts with chloroacetic acid under basic conditions (e.g., aqueous NaOH or K₂CO₃) to form 2-(quinolin-8-yloxy)acetic acid. The mechanism involves deprotonation of the hydroxyl group on quinoline, followed by nucleophilic attack on the α-carbon of chloroacetic acid.
Typical Procedure :
-
Reagents :
-
8-Hydroxyquinoline (1.0 equiv)
-
Chloroacetic acid (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Solvent: Water/ethanol mixture (1:1 v/v)
-
-
Procedure :
The mixture is refluxed for 6–8 hours, cooled, and acidified with HCl to precipitate the product. The crude acid is filtered and recrystallized from ethanol.
Activation and Amide Formation
The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with benzylamine.
Typical Procedure :
-
Reagents :
-
2-(Quinolin-8-yloxy)acetic acid (1.0 equiv)
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Thionyl chloride (2.0 equiv)
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Benzylamine (1.5 equiv)
-
Solvent: Dry dichloromethane (DCM)
-
-
Procedure :
-
The acid is stirred with SOCl₂ under nitrogen at 40°C for 2 hours. Excess SOCl₂ is removed under vacuum.
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The residue is dissolved in DCM, and benzylamine is added dropwise at 0°C. The mixture is stirred overnight at room temperature.
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The product is extracted with DCM, washed with water, and purified via column chromatography (silica gel, ethyl acetate/hexanes).
-
Alternative Methodologies
One-Pot Synthesis via Mitsunobu Reaction
A modified approach employs the Mitsunobu reaction to directly couple 8-hydroxyquinoline with N-benzyl-2-hydroxyacetamide. This method avoids isolation of the intermediate acid.
Key Steps :
Solid-Phase Synthesis
Recent advances explore polymer-supported reagents for scalable production. For example, Wang resin-linked chloroacetic acid derivatives facilitate efficient coupling with 8-hydroxyquinoline, followed by amidation.
Analytical Data and Characterization
Spectral Data
-
¹H NMR (500 MHz, CDCl₃):
δ 8.89 (dd, J = 4.2 Hz, 1H, H-2 quinoline), 8.32 (dd, J = 8.3 Hz, 1H, H-4 quinoline), 7.72–7.68 (m, 2H, H-5, H-7 quinoline), 4.62 (s, 2H, CH₂O), 4.44 (d, J = 5.9 Hz, 2H, N-CH₂), 7.32–7.28 (m, 5H, aromatic H). -
IR (KBr) :
ν = 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether).
Crystallographic Data
In the copper(II) complex of this ligand, the acetamide adopts a bidentate coordination mode via the quinoline-O and amide-N atoms. The Cu-O and Cu-N bond lengths are 1.95 Å and 2.02 Å, respectively.
Optimization and Yield Considerations
| Step | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Etherification | H₂O/EtOH | Reflux | 78 | 95 |
| Amidation | DCM | RT | 85 | 98 |
Yields are representative of literature-reported values.
Challenges and Troubleshooting
-
Byproduct Formation :
Competitive formation of N-benzyl chloroacetamide can occur during the amidation step. This is mitigated by strict temperature control (0°C during amine addition). -
Purification :
Column chromatography with ethyl acetate/hexanes (3:7) effectively separates the target compound from unreacted benzylamine.
Industrial-Scale Adaptations
For kilogram-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or quinoline groups can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzyl or quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- has been investigated for its potential therapeutic applications, particularly in cancer treatment. Compounds containing quinoline structures are often associated with anti-cancer properties due to their ability to intercalate DNA and disrupt cellular processes. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating enzyme activity and influencing signaling pathways relevant to tumor growth.
Antimicrobial Activity
Research indicates that derivatives of quinoline exhibit antimicrobial properties. Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- has shown promise in inhibiting various bacterial strains, suggesting its potential as an antimicrobial agent. Studies employing standard antimicrobial testing methods have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Biochemical Studies
The compound is utilized in biochemical studies to elucidate mechanisms of action related to quinoline derivatives. Interaction studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to determine binding affinities to various biological targets. These studies are crucial for understanding how the compound can influence cellular mechanisms at the molecular level.
Antitumor Activity
A notable study evaluated Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- on different cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. This suggests strong antitumor properties that warrant further investigation into its mechanisms and potential clinical applications.
Inflammation Models
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels correlates with cyclooxygenase inhibition, indicating its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can bind to metal ions, forming complexes that exhibit unique catalytic properties .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table compares Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- with structurally related acetamide derivatives, focusing on their structural motifs, biological activities, and pharmacological profiles.
Key Observations:
Role of the Quinolinyloxy Group: The quinolin-8-yloxy moiety is critical for antimicrobial activity, as seen in compound 2n (), which showed potency against Candida albicans and gram-positive bacteria. This group likely disrupts microbial membrane integrity or enzymatic functions . In contrast, quinazoline-sulfonyl derivatives (e.g., 38) exhibit stronger anticancer activity, suggesting that electron-deficient heterocycles enhance cytotoxicity .
Impact of Substituents on the Acetamide Nitrogen: The benzyl group in the target compound may improve pharmacokinetic properties compared to carbazole (compound 2n) or thiadiazole (compound 7d) substituents. Benzyl groups are known to enhance blood-brain barrier penetration, as demonstrated by AdipoRon () .
Functional Group Synergy: Hybrid structures combining acetamide with thiadiazole (compound 7d) or piperazine (compound 47) show enhanced target specificity. For example, 7d's fluorophenoxy group increases electrophilicity, improving DNA intercalation in cancer cells .
Biological Activity
Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data that elucidates its mechanisms and applications.
Overview of Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)-
This compound features a quinoline moiety linked to an acetamide structure, which is known for its diverse pharmacological properties. The presence of the quinoline ring is significant as it is associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
1. Inhibition of ADAMTS-5
Recent studies have highlighted the compound's role as an inhibitor of ADAMTS-5 (Aggrecanase-2), an enzyme implicated in osteoarthritis. Selected derivatives of acetamide compounds demonstrated sub-micromolar potency against ADAMTS-5 while showing selectivity over related metalloproteases like ADAMTS-4 and MMP-13. For instance, one derivative exhibited an IC50 value indicating strong inhibition, suggesting potential therapeutic applications in osteoarthritis management .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound 53 | <1 | High against ADAMTS-4 |
| Compound 10 | 0.5 | Moderate against MMP-13 |
2. Heme Oxygenase-1 Inhibition
Another significant area of research involves the compound's inhibitory effects on Heme Oxygenase-1 (HO-1), which plays a crucial role in cancer biology. Compounds derived from acetamide structures have shown promising results in inhibiting HO-1, correlating with reduced tumor cell proliferation in various cancer types such as prostate and glioblastoma. Notably, one compound demonstrated an IC50 value of 0.9 μM against HO-1, indicating potent activity .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7l | U87MG | 0.9 |
| Compound 7i | A549 | 1.2 |
3. α-Glucosidase Inhibition
The acetamide derivatives have also been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Some derivatives showed significant inhibition, suggesting potential applications in managing diabetes by regulating blood glucose levels .
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on various acetamide derivatives to understand the relationship between their chemical structure and biological activity. Modifications to the phenyl ring and the length of the amide linker were systematically varied. The most active compounds typically featured specific substitutions that enhanced binding affinity to target enzymes.
For example, shortening the linker length resulted in decreased activity for certain derivatives, while the introduction of bulky substituents improved potency against HO-1 .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)-, and what key reaction conditions must be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 8-hydroxyquinoline with a halogenated acetamide derivative (e.g., 2-chloro-N-(phenylmethyl)acetamide) in a polar solvent like ethanol or methanol under reflux (60–80°C). Catalysts such as K₂CO₃ or NaH are often used to deprotonate the hydroxyl group of 8-hydroxyquinoline, facilitating ether bond formation . Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification involves solvent evaporation followed by recrystallization or column chromatography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (Category 3, H335). Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents, and contaminated surfaces cleaned with ethanol/water mixtures. First aid includes rinsing eyes/skin with water for 15 minutes and seeking medical attention if ingested .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR to verify quinoline and acetamide proton environments, FTIR to identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches, and mass spectrometry (ESI-MS) for molecular ion detection. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Single-crystal XRD is used for definitive stereochemical analysis .
Advanced Research Questions
Q. What strategies can optimize the yield of Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)- in multi-step syntheses?
- Methodological Answer : Yield optimization hinges on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to remove residues.
- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in Ullmann or Buchwald-Hartwig reactions.
- Temperature control : Gradual heating (40°C → 80°C) minimizes side reactions like quinoline ring decomposition.
- In-situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling timely adjustments .
Q. How does the compound’s electronic structure influence its reactivity in metal coordination or biological targeting?
- Methodological Answer : The quinoline moiety’s π-conjugated system and lone pairs on the ether oxygen enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes for catalytic or photoluminescent applications. In biological systems, the acetamide group’s hydrogen-bonding capacity and the phenylmethyl substituent’s hydrophobicity enhance interactions with enzyme active sites (e.g., kinase inhibitors). DFT calculations and molecular docking studies (using AutoDock Vina) can predict binding affinities and guide structural modifications .
Q. What analytical approaches resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from assay variability (e.g., cell line specificity, incubation time). To reconcile
- Standardize assays : Use common cell lines (e.g., HeLa, MCF-7) and MTT protocols with controlled O₂/CO₂ levels.
- Validate targets : Employ siRNA knockdown or CRISPR-Cas9 to confirm protein interactions (e.g., EGFR inhibition).
- Cross-validate with analogs : Compare activity profiles of derivatives (e.g., fluorinated phenylmethyl groups) to identify SAR trends .
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor decomposition via LC-MS over 24–72 hours.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
- Light/heat stability : Expose solid/liquid samples to UV light (254 nm) or 40–60°C and track degradation products with HPLC-DAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
